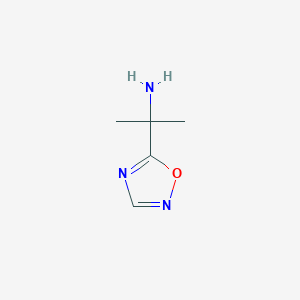

2-(1,2,4-Oxadiazol-5-yl)propan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

2-(1,2,4-oxadiazol-5-yl)propan-2-amine |

InChI |

InChI=1S/C5H9N3O/c1-5(2,6)4-7-3-8-9-4/h3H,6H2,1-2H3 |

InChI Key |

KCXRRDQUFKDMEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC=NO1)N |

Origin of Product |

United States |

Chemical Transformations, Derivatization, and Functionalization of 2 1,2,4 Oxadiazol 5 Yl Propan 2 Amine

Reactivity of the 1,2,4-Oxadiazole (B8745197) Nucleus

The 1,2,4-oxadiazole ring is a five-membered heterocycle characterized by low aromaticity, a weak O-N bond, and an electron-deficient nature due to the presence of one oxygen and two nitrogen atoms. osi.lvresearchgate.net This inherent electronic character makes the ring system generally resistant to electrophilic attack but susceptible to nucleophilic attack and various molecular rearrangements. chim.itrroij.comnih.gov

The 1,2,4-oxadiazole ring is considered an electron-poor azole, containing two pyridine-type nitrogen atoms that strongly withdraw electron density from the carbon atoms of the ring. nih.gov Consequently, the nucleus is highly deactivated and generally inert towards classical electrophilic aromatic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions. rroij.comnih.gov The low electron density on the carbon atoms makes an attack by an electrophile extremely difficult. rroij.com Any potential electrophilic attack would more likely occur on a ring nitrogen atom, particularly if the ring were substituted with potent electron-releasing groups, though this is not a common reaction pathway. rroij.com

In contrast to its inertness toward electrophiles, the 1,2,4-oxadiazole ring is susceptible to nucleophilic attack, particularly at the C3 and C5 positions, which exhibit electrophilic character. chim.itnih.gov The electron-withdrawing effect of the ring is more pronounced at the C-5 position. nih.gov This reactivity allows for various transformations, including nucleophilic substitution and ring-opening reactions.

Nucleophilic Aromatic Substitution (SNAr): While the parent compound 2-(1,2,4-oxadiazol-5-yl)propan-2-amine does not have a suitable leaving group for direct SNAr on the ring, derivatives bearing leaving groups like halogens at the C3 or C5 position readily undergo substitution. For example, 3-chloro-5-aryl-1,2,4-oxadiazoles react with nucleophiles like allylamine (B125299) to yield 3-N-allylamino derivatives. chim.it

Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC): The electrophilic nature of the C5 position makes the 1,2,4-oxadiazole ring prone to ANRORC rearrangements, especially with bidentate nucleophiles like hydrazine (B178648) or hydroxylamine (B1172632). osi.lvresearchgate.netchim.it The reaction sequence involves the initial addition of the nucleophile to the C5 carbon, followed by the cleavage of the weak O-N bond to open the ring. Subsequent intramolecular cyclization leads to the formation of a new, often more stable, heterocyclic system, such as a 1,2,4-triazole. chim.it

Boulton-Katritzky Rearrangement (BKR): This is another significant thermal or photochemical rearrangement that 1,2,4-oxadiazoles can undergo. osi.lvchim.it The reaction involves an internal nucleophilic substitution where a nucleophilic atom in the side chain attacks the N2 atom of the oxadiazole ring, leading to the cleavage of the O-N bond and the formation of a new heterocyclic ring. chim.it

| Reaction Type | Description | Key Features | Resulting Structures | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | Reaction with electrophiles (e.g., nitration, halogenation). | Generally unreactive due to the electron-deficient nature of the ring. | Typically no reaction on carbon atoms. | rroij.comnih.gov |

| Nucleophilic Substitution (SNAr) | Displacement of a leaving group on the ring by a nucleophile. | Requires a derivative with a good leaving group (e.g., Cl) at C3 or C5. | Substituted 1,2,4-oxadiazoles. | chim.it |

| ANRORC Rearrangement | Addition of a nucleophile followed by ring opening and ring closure. | Common with bidentate nucleophiles (e.g., hydrazine) attacking C5. | New heterocyclic systems (e.g., 1,2,4-triazoles). | researchgate.netchim.it |

| Boulton-Katritzky Rearrangement (BKR) | Internal nucleophilic substitution involving a side-chain atom and the ring N2 atom. | Can be thermally or photochemically induced. | Isomeric heterocycles (e.g., imidazoles, 1,2,4-triazoles). | osi.lvchim.it |

Transformations of the Aminopropyl Group

The primary amine of the 2-aminopropyl group at the C5 position is a key site for functionalization. As a potent nucleophile, it readily participates in a variety of common organic reactions.

The primary amine can be easily derivatized through reactions with various electrophiles.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding amides. This is a common strategy to introduce a wide range of acyl groups.

Alkylation: The amine can be alkylated using alkyl halides. The reaction can proceed to form secondary or tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) affords sulfonamides.

These derivatization methods are versatile and have been used to modify amine-containing compounds to alter their physicochemical properties. nih.gov

| Functionalization | Reagent Type | Product | General Reaction Scheme |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl) or Anhydride (B1165640) ((R-CO)₂O) | Amide | Ox-NH₂ + R-COCl → Ox-NH-COR + HCl |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine | Ox-NH₂ + R-X → Ox-NH-R + HX |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | Sulfonamide | Ox-NH₂ + R-SO₂Cl → Ox-NH-SO₂R + HCl |

The primary amine is a valuable handle for constructing more complex molecular architectures through condensation and cyclization reactions.

Condensation Reactions: The amine can condense with aldehydes or ketones to form imines (Schiff bases). This reaction is typically reversible and may require removal of water to drive it to completion. The resulting imines can be subsequently reduced (reductive amination) to form stable secondary amines.

Cyclization Reactions: The amine can serve as a nucleophile in reactions with bifunctional electrophiles to construct new heterocyclic rings. For instance, reaction with α,β-unsaturated ketones can lead to the formation of six-membered rings through a Michael addition followed by cyclization. Similarly, reactions with diketo compounds can lead to the formation of various polycyclic systems. mdpi.com For example, the condensation of ortho-substituted heterocyclic amines with β-diketones is a known route to diazepine (B8756704) derivatives. mdpi.com

Synthesis of Novel Derivatives and Conjugates

The synthesis of novel derivatives of this compound often involves building the 1,2,4-oxadiazole ring with the desired substituents already in place, rather than modifying a pre-existing ring. The most common synthetic routes involve the cyclization of amidoximes with carboxylic acids or their derivatives, or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. rjptonline.orgnih.gov

Several strategies allow for the creation of diverse derivatives:

Synthesis from Substituted Amidoximes and Anhydrides: A versatile method involves reacting variously substituted arylamidoximes with cyclic anhydrides like succinic anhydride or glutaric anhydride. nih.gov This yields 1,2,4-oxadiazole derivatives with a carboxylic acid side chain at the C5 position, which serves as a handle for further functionalization, such as conversion to amides or esters. nih.gov

Synthesis of C5-Carboxamides: A common route to C5-carboxamide derivatives involves reacting an amidoxime (B1450833) with an activated carboxyl compound like ethyl chloroxalate. rjptonline.org This produces a C5-carboxylate ester, which can then be readily converted into a wide range of amides by reacting it with various primary or secondary amines. rjptonline.org

[3+2] Cycloaddition for Conjugates: The 1,2,4-oxadiazole moiety can be conjugated to other heterocyclic systems. For example, a propargyl group can be introduced onto a pre-formed oxadiazole. This terminal alkyne can then undergo a copper-catalyzed [3+2] cycloaddition reaction with an azide (B81097) to form a triazole ring, effectively linking the oxadiazole to another molecular scaffold. rjptonline.org

Alkylation and Acylation of Heterocyclic Substituents: In cases where the oxadiazole is linked to another heterocycle, such as piperazine (B1678402), the secondary amine of the piperazine ring can be functionalized. For instance, 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol derivatives can be synthesized via alkylation of the piperazine nitrogen. nih.gov Similarly, acylation reactions can be performed on amino groups attached to the oxadiazole ring system. nih.gov

| Synthetic Strategy | Key Reagents | Intermediate/Product Type | Potential for Further Derivatization | Reference |

|---|---|---|---|---|

| Amidoxime + Anhydride | Arylamidoxime, Succinic/Glutaric anhydride | 3-Aryl-1,2,4-oxadiazol-5-yl-alkanoic acid | The terminal carboxyl group can be converted to amides, esters, etc. | nih.gov |

| Amidoxime + Activated Carboxyl | Amidoxime, Ethyl chloroxalate, Amine | N-Substituted-1,2,4-oxadiazole-5-carboxamide | Wide variety of amines can be used to create a library of amides. | rjptonline.org |

| [3+2] Cycloaddition | Oxadiazole with alkyne group, Azide, Copper catalyst | 1,2,4-Oxadiazole-triazole conjugate | Links the oxadiazole core to other complex molecules. | rjptonline.org |

| Alkylation/Acylation of Substituents | Oxadiazole with a nucleophilic group (e.g., piperazine), Alkyl/Acyl halide | N-functionalized piperazinyl-oxadiazole | Allows late-stage functionalization of complex derivatives. | nih.govnih.gov |

Hybrid Molecules Incorporating Other Heterocycles

Molecular hybridization is a strategy used to design new compounds by combining two or more pharmacophores from different bioactive molecules into a single entity. This can lead to compounds with improved affinity, selectivity, or dual-acting capabilities. The 1,2,4-oxadiazole ring is a common component in such hybrids due to its favorable physicochemical properties and its role as a bioisostere for amide and ester groups. nih.govchim.it

Researchers have successfully synthesized hybrid structures by linking the 1,2,4-oxadiazole core with other heterocyclic systems like penicillin, chromene, and pyridine.

Penicillin-Oxadiazole Hybrids : A synthetic approach has been developed to connect penicillin derivatives to amino acid and aromatic moieties through a 1,2,4-oxadiazole ring. nih.gov This involves reacting a penicillanic acid derivative with various aryl amidoximes. nih.gov The strategy aims to merge the antibacterial properties of the β-lactam ring of penicillin with the structural and biological attributes of the oxadiazole and amino acid components. nih.gov

Chromene-Oxadiazole Hybrids : The synthesis of hybrid compounds incorporating both oxadiazole and chromene moieties has been pursued to create more potent agents. chim.it The lipophilic nature of the chromene unit is thought to aid in crossing bacterial cell membranes, potentially enhancing the bioactivity of the hybrid molecule. chim.it

Pyridine-Oxadiazole Hybrids : Substituted di(pyridin-2-yl)-1,2,4-oxadiazoles represent another class of hybrid molecules. acs.org The synthesis of these compounds can be achieved by the cyclocondensation of an amidoxime with trichloroacetic anhydride, followed by the introduction of a second pyridine ring via SNAr chemistry. acs.org

| Hybrid Class | Incorporated Heterocycle(s) | Synthetic Precursors | Reference |

|---|---|---|---|

| Penicillin-Oxadiazole | Penicillin (β-lactam) | Penicillanic acid derivative, Aryl amidoximes | nih.gov |

| Chromene-Oxadiazole | Chromene | Oxadiazole entity, Chromene entity | chim.it |

| Di(pyridin-2-yl)-Oxadiazole | Pyridine | Amidoxime, Trichloroacetic anhydride, Pyridinyl amine | acs.org |

| Thiazole-Oxadiazoles | Thiazole | - | ijper.org |

| Pyrazole-Oxadiazoles | Pyrazole | - | ijper.org |

Combinatorial Chemistry and Library Synthesis

The 1,2,4-oxadiazole scaffold is well-suited for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The robust synthetic routes to the oxadiazole ring, primarily the reaction between an amidoxime and a carboxylic acid derivative, allow for extensive variation at both the C3 and C5 positions of the heterocycle. nih.govnih.gov

DNA-Encoded Chemical Libraries (DECLs): A significant advancement in library synthesis involves the use of DNA-conjugated substrates. A multistep protocol for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles on DNA has been developed. nih.gov The process involves:

Conversion of a DNA-conjugated aryl nitrile to the corresponding amidoxime using hydroxylamine.

O-acylation of the amidoxime with a diverse set of aryl and aliphatic carboxylic acids.

Cyclodehydration of the resulting O-acylamidoxime intermediate to form the final 1,2,4-oxadiazole product. nih.gov

This methodology leverages the vast diversity of commercially available nitriles and carboxylic acids to generate large, complex libraries of DNA-tagged oxadiazole derivatives for affinity-based screening. nih.gov

Scaffold Decoration: Another library synthesis approach involves preparing a core structure containing the 1,2,4-oxadiazole ring and then functionalizing it with various substituents. For instance, a library of 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives was created by N-alkylation and N-arylation of the piperidine (B6355638) ring. nih.gov Starting with the core molecule, different linear or branched alkyl bromides and substituted benzyl (B1604629) bromides were used to decorate the piperidine nitrogen, yielding a novel series of compounds for pharmacological evaluation. nih.gov

The amenability of the key synthetic step for forming O-acylamidoximes to solid-phase and combinatorial chemistry techniques further enhances the utility of the 1,2,4-oxadiazole core in library synthesis. nih.gov

| Strategy | Description | Key Building Blocks | Reference |

|---|---|---|---|

| DNA-Encoded Chemical Library (DECL) Synthesis | Multistep on-DNA synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. | DNA-conjugated aryl nitriles, Carboxylic acids | nih.gov |

| Scaffold Decoration / Functionalization | Post-synthesis modification of a core oxadiazole-containing molecule. | Core scaffold (e.g., 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole), Alkyl/Benzyl halides | nih.gov |

| Microwave-Assisted Synthesis | Rapid construction of the 1,2,4-oxadiazole ring on a silica-supported system under microwave irradiation to create a series of derivatives. | Benzamidoximes, 3-Aryl-acryloyl chlorides | mdpi.com |

Structure Activity Relationship Sar and Molecular Design Principles for 1,2,4 Oxadiazol 5 Yl Propan 2 Amine Derivatives

Elucidation of Key Pharmacophores and Structural Motifs

In the context of 1,2,4-oxadiazole (B8745197) derivatives, specific structural motifs have been identified as crucial for eliciting a biological response. For instance, studies on Sirt2 inhibitors revealed that for a molecule to be active, the 1,2,4-oxadiazole core must feature a para-substituted phenyl ring at its 3rd position and a cyclic aminomethyl or haloalkyl chain at its 5th position. nih.gov Similarly, in the development of positive allosteric modulators (PAMs) for the mGlu4 receptor, a picolinamide system was identified as an essential pharmacophore element for activity in 1,2,4-oxadiazole-based derivatives. nih.gov These findings underscore that the biological activity of this class of compounds is not solely dependent on the oxadiazole ring itself, but on the specific combination and spatial arrangement of substituents attached to it.

Impact of Substitution Patterns on Molecular Interactions

Role of the 1,2,4-Oxadiazole Ring in Recognition

The 1,2,4-oxadiazole ring serves as a rigid scaffold that correctly orients its substituents for optimal interaction with a receptor's binding site. The ring itself is characterized as an electron-poor azole, containing two pyridine-type nitrogen atoms and a furan-type oxygen atom. nih.gov This electronic nature makes the ring system generally resistant to electrophilic substitution but susceptible to nucleophilic attack at the C3 and C5 positions. nih.gov The electron-withdrawing character of the ring can influence the properties of the attached functional groups. nih.govresearchgate.net

The nitrogen atoms in the ring can act as hydrogen bond acceptors, a crucial interaction for anchoring a ligand within a protein's active site. tandfonline.comresearchgate.net The stability of the 1,2,4-oxadiazole ring is generally high, particularly when disubstituted, allowing it to serve as a stable core for drug design. nih.gov The choice of substituents at the C3 and C5 positions is a key strategy in modulating the biological activity of these derivatives. For example, in a series of anticancer agents, the introduction of electron-withdrawing groups into the structure of a 5-aryl-1,2,4-oxadiazole aromatic ring led to an increase in antitumor activity. nih.gov

Table 1: Impact of Substitution on Anticancer Activity of 1,2,4-Oxadiazole Linked 5-Fluorouracil Derivatives

This interactive table summarizes the in-vitro anticancer activity (IC₅₀ in µM) of various substituted derivatives against different human cancer cell lines. Data is synthesized from research findings. nih.gov

| Compound ID | R Group (Substitution) | MCF-7 (Breast) | MDA MB-231 (Breast) | A549 (Lung) | DU-145 (Prostate) |

| 7a | 4-Fluorophenyl | 1.12 | 1.94 | 2.14 | 1.18 |

| 7b | 4-Chlorophenyl | 1.24 | 1.16 | 1.12 | 1.24 |

| 7c | 4-Bromophenyl | 1.16 | 1.24 | 1.14 | 1.16 |

| 7g | 4-Nitrophenyl | 2.12 | 2.14 | 2.26 | 2.18 |

| 7i | 4-Methylphenyl | 1.94 | 1.12 | 1.26 | 1.14 |

| 5-FU | (Standard) | 2.86 | 3.16 | 3.86 | 2.94 |

Influence of the Aminopropyl Side Chain on Binding and Specificity

For the specific compound class of 2-(1,2,4-Oxadiazol-5-yl)propan-2-amine, the aminopropyl side chain (specifically, a 2-amino-2-methylpropyl group) at the C5 position plays a pivotal role in determining binding and specificity. The primary amine group is a key interaction site, capable of acting as a hydrogen bond donor and, if protonated under physiological conditions, forming ionic interactions or salt bridges with acidic amino acid residues (e.g., aspartate or glutamate) in a receptor binding pocket.

Computational Chemistry and Molecular Modeling in SAR

Computational techniques are indispensable tools for understanding the SAR of 1,2,4-oxadiazole derivatives, providing insights into ligand-receptor interactions and the electronic properties that govern biological activity.

Docking Studies and Ligand-Receptor Interactions

Molecular docking is widely used to predict the binding conformation and affinity of 1,2,4-oxadiazole derivatives within the active site of a target protein. nih.govnih.gov These studies have been instrumental in rationalizing the observed biological activities and guiding the design of more potent analogs. For example, docking studies of 1,3,4-oxadiazole (B1194373) derivatives into the epidermal growth factor receptor (EGFR) tyrosine kinase domain revealed that the nitrogen atoms of the oxadiazole ring often form hydrogen bonds with key residues like Met769. nih.gov

These computational models can elucidate specific interactions, such as:

Hydrogen Bonding: The nitrogen atoms of the oxadiazole ring and amine substituents frequently act as hydrogen bond acceptors and donors, respectively, anchoring the ligand in the active site. nih.govnih.gov

Hydrophobic Interactions: Aromatic rings and alkyl side chains on the oxadiazole core engage in hydrophobic and van der Waals interactions with nonpolar residues of the receptor. nih.gov

Steric Complementarity: Docking helps to visualize how well the ligand fits into the binding pocket, with bulky substituents potentially enhancing selectivity or affinity if they occupy a suitable sub-pocket.

Table 2: Molecular Docking Results of 1,3,4-Oxadiazole Derivatives Against EGFR (PDB: 1M17)

This interactive table presents docking scores and key interacting amino acid residues for a series of synthesized compounds. Data is synthesized from molecular docking research. nih.gov

| Compound ID | Docking Score (kcal/mol) | Interacting Residues | Hydrogen Bond Distance (Å) |

| IIa | -7.57 | Gln767, Met769 | 2.1, 2.0 |

| IIb | -7.80 | Met769 | 2.0 |

| IIc | -7.19 | Met769 | 2.0 |

| IId | -6.26 | Met769 | 2.0 |

| IIe | -7.89 | Gln767, Met769, Thr766 | 2.1, 2.0, 2.1 |

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties and conformational possibilities of 1,2,4-oxadiazole derivatives. researchgate.netnih.gov These methods are used to calculate a range of molecular descriptors that correlate with biological activity.

Key applications include:

Conformational Analysis: Calculations can determine the lowest energy conformations of the molecule, which are presumed to be the bioactive conformations that bind to the receptor. The substituents on the oxadiazole ring can significantly influence the rotational barriers and preferred spatial arrangement. nih.gov

Electronic Property Calculation: DFT is used to compute properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net These maps are crucial for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with the receptor. researchgate.net For the 1,2,4-oxadiazole ring, these maps highlight the electronegative character of the nitrogen and oxygen atoms, confirming their role as potential hydrogen bond acceptors.

By integrating these computational approaches, researchers can build robust SAR models to rationally design novel this compound derivatives with enhanced potency and selectivity.

QSAR (Quantitative Structure-Activity Relationship) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,2,4-oxadiazole derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects, thereby guiding the rational design of more potent and selective molecules. These studies typically involve the calculation of various molecular descriptors and the application of statistical methods to build predictive models.

Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches have been successfully applied to understand the SAR of 1,2,4-oxadiazole analogs.

2D-QSAR

Two-dimensional QSAR models correlate biological activity with physicochemical properties and topological indices derived from the 2D representation of molecules. Studies on various 1,2,4-oxadiazole derivatives, including 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amines, have utilized multiple linear regression (MLR) to develop predictive models. bayburt.edu.trresearchgate.net These analyses have highlighted the importance of descriptors related to hydrophobicity (e.g., LogP), electronic properties (quantum chemical descriptors), and molecular size and shape (constitutional descriptors). researchgate.netnih.gov

For instance, a 2D-QSAR model developed for oxadiazole-ligated pyrrole derivatives identified several key descriptors that influence biological activity. nih.gov The statistical quality and predictive power of such models are validated using parameters like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive R² for an external test set (pred_r²). researchgate.netnih.gov

Table 1: Examples of 2D Molecular Descriptors Influencing the Activity of 1,2,4-Oxadiazole Derivatives

| Descriptor Type | Descriptor Example | Description | Implication for Activity |

| Topological | chiV3Cluster | A valence molecular connectivity index of a third-order cluster, describing branching and complexity. nih.gov | Correlates with the overall shape and size of the molecule impacting receptor fit. |

| Constitutional | Rotatable Bond Count | The number of bonds that allow free rotation, influencing molecular flexibility. nih.gov | Affects the ability of the molecule to adopt the optimal conformation for binding. |

| Electronic | SdsCHE-index | An electrotopological state index describing the electronic and topological environment of specific atoms. nih.gov | Indicates the importance of electronic distribution for interaction with the biological target. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol and water, representing hydrophobicity. researchgate.net | Crucial for membrane permeability and interaction with hydrophobic pockets in the target protein. researchgate.net |

| Indicator | T_O_O_5 | An indicator variable signifying the presence of an oxygen atom at a specific position. nih.gov | Highlights the positive contribution of an oxygen atom, likely for hydrogen bonding. nih.gov |

3D-QSAR

Three-dimensional QSAR methods provide a more detailed understanding by considering the 3D structure of the molecules and their interaction fields. Prominent 3D-QSAR techniques applied to 1,2,4-oxadiazole derivatives include Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA). nih.govresearchgate.net

These methods align a set of molecules and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. nih.gov The resulting data is then analyzed, often using Partial Least Squares (PLS) regression, to generate models that can be visualized as 3D contour maps. nih.govnih.gov These maps highlight regions where specific properties are favorable or unfavorable for biological activity, offering direct insights for structural modification. nih.gov

For example, CoMFA and CoMSIA studies on 1,2,4-oxadiazole antibacterials successfully defined favored and disfavored regions for steric and electrostatic substitutions, guiding the design of analogs with improved activity. nih.gov Similarly, 3D-QSAR studies on derivatives as anticancer agents and caspase-3 activators have yielded statistically significant models. researchgate.net

Table 2: Comparison of 3D-QSAR Models for 1,2,4-Oxadiazole Derivatives in Anticancer Studies

| Model | q² (Cross-validated R²) | pred_r² (Predictive R²) | SEE (Std. Error of Estimation) | F value (Fischer's Test) | Field Contribution |

| kNN-MFA | 0.572 | 0.468 | 0.126 | 34.772 | Steric (0.24), Electrostatic (0.28) |

| CoMFA | 0.607 | - | 0.101 | 56.639 | Steric (0.592), Electrostatic (0.408) |

| CoMSIA | 0.592 | 0.614 | 0.123 | 50.329 | Steric (0.241), Electrostatic (0.210), Hydrophobic (0.512) |

| Data synthesized from a comparative 3D-QSAR study on 1,2,4-oxadiazole derivatives. researchgate.net |

The statistical robustness of these models, indicated by high q² and pred_r² values, confirms their reliability and predictive capability. researchgate.netnih.gov The insights gained from both 2D and 3D-QSAR studies are invaluable for the iterative process of drug design, allowing for the focused synthesis of new 1,2,4-oxadiazol-5-yl-propan-2-amine derivatives with enhanced biological profiles.

Mechanistic Investigations of Molecular Interactions and Biological Activities Non Clinical Perspective

Probing Protein Binding and Ligand-Target Association

The biological effects of 1,2,4-oxadiazole (B8745197) derivatives are initiated by their binding to specific protein targets. The nature of these interactions is often elucidated through a combination of experimental and computational methods. For instance, molecular docking studies have been instrumental in understanding how these compounds orient themselves within the binding sites of their target proteins.

Research on various 1,2,4-oxadiazole-containing molecules has revealed that their interactions with protein targets can be driven by a combination of forces, including hydrophobic interactions, hydrogen bonding, and π-π stacking. The oxadiazole ring itself can participate in noncovalent π-π interactions with aromatic residues of amino acids like tyrosine, tryptophan, and phenylalanine in a protein's binding site. nih.gov

For example, in the context of cancer therapy, docking simulations of novel 1,2,3-triazole/1,2,4-oxadiazole hybrids with the epidermal growth factor receptor (EGFR) tyrosine kinase have shown that the 1,2,4-oxadiazole scaffold can enhance the binding of the compounds within the receptor's active site. tandfonline.com The rigid conformation of the oxadiazole ring may contribute to a tighter fit within the binding pocket. tandfonline.com Similarly, docking studies of 1,2,4-oxadiazole derivatives with the acetylcholine (B1216132) receptor of the nematode Bursaphelenchus xylophilus have indicated that the oxadiazole and benzene (B151609) rings can form π-π stacking interactions with tryptophan and phenylalanine residues. mdpi.com

Enzyme Inhibition and Activation Studies

A significant number of 1,2,4-oxadiazole derivatives exert their biological effects by modulating the activity of key enzymes. These interactions can range from inhibition, which is more commonly reported, to activation of enzymatic function.

The inhibitory potency of 1,2,4-oxadiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

The versatility of the 1,2,4-oxadiazole scaffold allows for the development of inhibitors against a wide range of enzymes. For example, certain derivatives have been identified as inhibitors of human carbonic anhydrase isoforms, which are implicated in cancer. In the field of neurodegenerative diseases, structurally related 1,2,4-oxadiazin-5(6H)-one derivatives have been shown to be inhibitors of human monoamine oxidase (MAO), with some compounds exhibiting IC50 values in the sub-micromolar range. mdpi.com

Furthermore, in the context of antiparasitic drug discovery, 1,2,4-oxadiazole derivatives have been investigated as inhibitors of 3-hydroxykynurenine transaminase (HKT) from the mosquito Aedes aegypti, with IC50 values ranging from 42 to 339 μM. nih.gov The following table summarizes the inhibitory potencies of selected 1,2,4-oxadiazole derivatives against various cancer cell lines, which often reflects the inhibition of underlying enzymatic pathways.

| Compound | Target/Cell Line | IC50 (µM) |

|---|---|---|

| 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline | Mean of 11 cancer cell lines | ~92.4 |

| 1,2,4-Oxadiazole-benzimidazole derivative 14a | MCF-7 (Breast Cancer) | 0.12 |

| 1,2,4-Oxadiazole-benzimidazole derivative 14b | A549 (Lung Cancer) | 0.21 |

| 1,2,4-Oxadiazole-benzimidazole derivative 14c | A375 (Melanoma) | 0.18 |

Understanding the mechanism by which 1,2,4-oxadiazole derivatives inhibit or activate enzymes is crucial for rational drug design. Mechanistic studies can reveal whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing insights into its binding site and mode of action.

For instance, studies on 1,2,4-oxadiazole derivatives as inhibitors of HKT from Aedes aegypti have shown that these compounds act as competitive inhibitors. nih.gov This suggests that they bind to the active site of the enzyme, competing with the natural substrate. The binding is thought to occur in a manner similar to a co-crystallized inhibitor, anchoring to specific amino acid residues such as Arg356. nih.gov

Interactions with Biological Pathways at the Molecular Level

The biological activities of 1,2,4-oxadiazole derivatives are often the result of their interactions with specific components of cellular signaling pathways. By modulating these pathways, these compounds can influence a wide range of cellular processes, including proliferation, apoptosis, and inflammation.

Derivatives of the 1,2,4-oxadiazole ring have been shown to modulate various cellular signaling components. For example, some of these compounds can induce cell cycle arrest in cancer cells, ultimately leading to apoptosis.

In the context of the Hedgehog (Hh) signaling pathway, which is aberrantly reactivated in some cancers, novel 4-[3-(quinolin-2-yl)-1,2,4-oxadiazol-5-yl]piperazinyl ureas have been identified as exceptionally potent antagonists of the Smoothened (Smo) receptor. researchgate.net By blocking Smo, these compounds can inhibit the downstream signaling cascade of the Hh pathway.

The interaction of 1,2,4-oxadiazole derivatives with a variety of receptors has been a key area of investigation. These compounds have been shown to interact with both nuclear receptors and cell surface receptors.

For example, a series of 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives have been identified as antagonists of the Farnesoid X receptor (FXR) and agonists of the Pregnane X receptor (PXR). nih.gov FXR and PXR are nuclear receptors that play crucial roles in the regulation of bile acid, lipid, and glucose metabolism. The dual modulation of these receptors by a single compound highlights the potential for developing multi-target therapies.

The following table provides a summary of the receptor interaction profiles for selected 1,2,4-oxadiazole derivatives.

| Compound Class | Receptor Target | Interaction Profile |

|---|---|---|

| 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives | Farnesoid X Receptor (FXR) | Antagonist |

| 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole derivatives | Pregnane X Receptor (PXR) | Agonist |

| 4-[3-(quinolin-2-yl)-1,2,4-oxadiazol-5-yl]piperazinyl ureas | Smoothened (Smo) | Antagonist |

| 1,2,4-Oxadiazole derivatives | Acetylcholine Receptor (Nematode) | Modulator |

Advanced Applications in Chemical Research and Materials Science

Applications as Versatile Synthetic Building Blocks and Intermediates

The 1,2,4-oxadiazole (B8745197) nucleus is not merely a stable endpoint in synthesis but also a reactive intermediate that can be used to construct a variety of other molecular architectures. lifechemicals.com Its utility as a building block stems from the reactivity of the ring itself and its role as a stable, bioisosteric replacement for more labile functional groups like esters and amides. nih.govresearchgate.net

The 1,2,4-oxadiazole ring can undergo several transformation reactions, making it a valuable precursor for more complex heterocyclic systems. Due to a relatively low level of aromaticity and a susceptible O-N bond, the ring can be opened and rearranged under thermal or photochemical conditions. chim.it

One of the most notable transformations is the Boulton-Katritzky rearrangement (BKR), a thermal process where the 1,2,4-oxadiazole ring rearranges into a new heterocyclic system. chim.it This rearrangement involves an internal nucleophilic substitution, allowing for the synthesis of diverse heterocycles. For instance, 1,2,4-oxadiazole derivatives with specific side chains can be converted into other complex molecules like:

Imidazoles chim.it

1,2,4-Triazoles chim.it

Pyrazolines and Isoxazolines chim.it

The synthesis of 1,2,4-oxadiazoles can be achieved through various methods, most commonly via the cyclization of amidoxime (B1450833) derivatives or through 1,3-dipolar cycloaddition of nitriles and nitrile oxides. nih.gov Efficient one-pot synthesis procedures have been developed, allowing for the creation of 3,5-disubstituted-1,2,4-oxadiazoles from readily available starting materials like nitriles and carboxylic acids. nih.govacs.org These flexible synthetic routes enhance the utility of the 1,2,4-oxadiazole core as a starting point for building a wide array of other complex molecules. nih.gov

Diversity-oriented synthesis (DOS) is a strategy used to create large libraries of structurally diverse small molecules for high-throughput screening in drug discovery and other fields. The 1,2,4-oxadiazole core is an excellent scaffold for DOS due to the accessibility of its starting materials and the robustness of its formation reactions. acs.org

Optimized parallel chemistry protocols enable the rapid synthesis of large libraries of 1,2,4-oxadiazole derivatives. acs.org By varying the nitrile and carboxylic acid starting materials, chemists can systematically explore a vast chemical space, generating libraries with diverse functional groups and physical properties. acs.org For example, a one-pot, three-step procedure involving the generation of an amidoxime, its condensation with a carboxylic acid, and subsequent cyclodehydration can be adapted for parallel synthesis, leading to the creation of thousands of unique compounds. acs.org This approach has been used to generate libraries of drug-like 3,5-disubstituted 1,2,4-oxadiazoles for screening in various biological assays. acs.org

Contributions to Agrochemical Research and Development

The 1,2,4-oxadiazole scaffold is one of the most extensively explored heterocycles in the discovery and development of new pesticides. rsc.orgresearchgate.net Its derivatives have shown a broad spectrum of biological activities, including insecticidal, nematicidal, fungicidal, and herbicidal properties. researchgate.netnih.gov This has led to the development of commercial agrochemicals and numerous promising candidates.

Derivatives of 1,2,4-oxadiazole have been successfully incorporated into pesticides, with tioxazafen (B1208442) and flufenoxadiazam being prominent examples. rsc.org Tioxazafen, a broad-spectrum nematicide, demonstrates the effectiveness of this chemical class in controlling plant-parasitic nematodes in major crops like corn and cotton. researchgate.netnih.gov

Research has demonstrated the efficacy of various 1,2,4-oxadiazole derivatives against a range of agricultural pests:

Insecticidal Activity : Many compounds have been found to be active against insects such as Nilaparvata lugens (brown planthopper), Nephotettix cincticeps (green rice leafhopper), and Aphis craccivora (cowpea aphid). researchgate.netjst.go.jp Specifically, 3-pyridyl-substituted derivatives have shown good insecticidal activity. jst.go.jp

Nematicidal Activity : A significant body of research has focused on nematicidal applications. dntb.gov.ua Derivatives containing amide fragments or haloalkyl groups have exhibited potent activity against nematodes like Meloidogyne incognita, Bursaphelenchus xylophilus, and Aphelenchoides besseyi. nih.govmdpi.com In some cases, the activity of these derivatives surpassed that of commercial nematicides like tioxazafen and fosthiazate. mdpi.comnih.govnih.gov

Fungicidal Activity : Certain 1,2,4-oxadiazole derivatives containing amide fragments have shown excellent antifungal activity. For example, compound F15 was highly effective against Sclerotinia sclerotiorum, with an efficacy comparable to commercial fungicides. mdpi.com Other derivatives have shown high inhibition rates against cucumber downy mildew. researchgate.net

| Compound | Target Pest | Activity Type | Observed Efficacy | Reference |

|---|---|---|---|---|

| Compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) | Bursaphelenchus xylophilus | Nematicidal | LC50 = 2.4 µg/mL | mdpi.comnih.gov |

| Compound f1 | Aphelenchoides besseyi | Nematicidal | LC50 = 19.0 µg/mL | nih.gov |

| Compound F11 | Meloidogyne incognita | Nematicidal | 93.2% mortality at 200 µg/mL | mdpi.com |

| Compound F15 | Sclerotinia sclerotiorum | Fungicidal | EC50 = 2.9 µg/mL | mdpi.com |

| 3-pyridyl-substituted derivatives | Nilaparvata lugens, Nephotettix cincticeps, Aphis craccivora | Insecticidal | Good activity | jst.go.jp |

Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective agrochemicals. Studies on 1,2,4-oxadiazole derivatives have revealed several key structural features that influence their pesticidal activity.

For nematicidal activity, specific substitutions on the 1,2,4-oxadiazole ring and its attached moieties have been shown to be critical:

Substitution at the 5-position : The introduction of a chloromethyl or bromomethyl group at the 5-position of the 1,2,4-oxadiazole ring has been found to significantly enhance nematicidal activity. mdpi.com

Substitution on the Benzene (B151609) Ring : When a benzene ring is present, substitution at the 4-position is often favorable. For instance, compounds with an electron-withdrawing substituent (like fluorine or chlorine) at the 4-position of the benzene ring showed potent nematicidal activity. mdpi.com The activity tended to decrease as the atomic radius of the halogen substituent increased (F > Cl > Br). mdpi.com

Amide Fragments : In derivatives containing amide fragments, the nature of the substituents on the terminal benzene rings also plays a role. For example, against M. incognita, when the R' group was a 2,4-difluorophenyl, a 4-chlorophenyl group at the R position resulted in higher activity compared to an unsubstituted phenyl or a 4-methylphenyl group. mdpi.com

For insecticidal activity, studies on anthranilic diamide (B1670390) analogs showed that compounds with a 1,3,4-oxadiazole (B1194373) ring were generally more potent than those with a 1,2,4-oxadiazole ring, indicating that the specific isomer of the oxadiazole core is important. rsc.org

Exploration in Materials Science and Optoelectronic Applications

The electron-deficient nature of the oxadiazole ring makes its derivatives highly valuable in the field of materials science, particularly for optoelectronic applications. tandfonline.comnih.gov Compounds containing the 1,2,4-oxadiazole moiety have been investigated for use as liquid crystals and as functional components in Organic Light-Emitting Diodes (OLEDs). lifechemicals.comtandfonline.com

The electron-accepting properties of the oxadiazole ring enable these materials to function effectively as electron transporters and hole blockers in OLED devices. tandfonline.comnih.gov Computational studies using Density Functional Theory (DFT) have been employed to predict the optoelectronic properties of novel oxadiazole derivatives and to design materials with improved performance. tandfonline.comresearchgate.net These studies calculate key parameters that determine a material's suitability for OLEDs, such as:

HOMO-LUMO Energy Gaps : This gap determines the electronic and optical properties of the material.

Reorganization Energies : Lower values are desirable for efficient charge transport.

Ionization Potentials and Electron Affinities : These values indicate the ease of hole and electron injection from the electrodes into the organic layer. tandfonline.comresearchgate.net

By systematically modifying the substituents on the oxadiazole core, researchers can tune these properties. For example, theoretical studies on a series of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene derivatives showed that certain substitutions could lead to better charge transport and injection properties compared to standard OLED materials like Alq3. tandfonline.com The introduction of different aromatic cyclic groups can alter the HOMO and LUMO energy levels, thereby optimizing the material for either hole injection, electron injection, or as an emissive layer. tandfonline.comresearchgate.net Derivatives of oxadiazoles (B1248032) have shown potential as deep-blue fluorescent materials and as luminescent materials in general. lifechemicals.comresearchgate.netrsc.org

| Property | Calculated Value | Implication for OLEDs | Reference |

|---|---|---|---|

| HOMO Energy | -5.44 eV | Good for hole injection (closest to anode work function) | tandfonline.com |

| LUMO Energy | -2.60 eV | Relevant for electron injection and transport | tandfonline.com |

| Hole Reorganization Energy (λh) | 0.199 eV | Predicts good hole transport capability | tandfonline.com |

| Electron Reorganization Energy (λe) | 0.203 eV | Predicts good electron transport capability | tandfonline.com |

| Max. Absorption Wavelength (λabs) | 436 nm | Indicates absorption in the visible spectrum | researchgate.net |

Design of Blue-Light-Emitted Materials

The 1,2,4-oxadiazole ring is a well-established building block in the design of materials for organic light-emitting diodes (OLEDs), particularly for blue light emission. nih.gov Its electron-deficient nature makes it an excellent n-type (electron-transporting) moiety. When incorporated into a larger molecule with a p-type (hole-transporting) group, it can lead to the formation of bipolar host materials. These materials are crucial for achieving efficient and stable blue phosphorescent OLEDs (PhOLEDs) by facilitating balanced charge injection and transport, which confines the recombination of electrons and holes to the emissive layer. bohrium.comnih.gov

Research into 1,2,4-oxadiazole-based host materials has demonstrated their utility in achieving high triplet energies, a critical requirement for hosting blue phosphorescent emitters without energy loss. bohrium.com For instance, bipolar host materials designed by incorporating a 1,2,4-oxadiazole core linked to carbazole (B46965) (a hole-transporting unit) have shown promising results. The strategic placement of the linkages, such as a meta-linking pattern, can disrupt conjugation, leading to the high triplet energy levels (over 2.81 eV) necessary for efficient blue emission. bohrium.com

Two such bipolar host materials, pCzmOXD and mCzmOXD, have been synthesized and tested in blue PhOLEDs using the emitter iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C2'] picolinate (B1231196) (FIrpic). The devices fabricated with these hosts demonstrated good performance, underscoring the potential of the 1,2,4-oxadiazole core in this application. bohrium.com

| Compound Name | Triplet Energy (E_T) | Device Performance (Current Efficiency) | Reference |

| mCzmOXD | > 2.81 eV | 16.0 cd/A | bohrium.com |

| pCzmOXD | Not Specified | 13.0 cd/A | bohrium.com |

This table presents data for representative 1,2,4-oxadiazole-based host materials for blue PhOLEDs.

The incorporation of the 2-(propan-2-amine) group in the target compound introduces a flexible, non-conjugated aliphatic substituent that could influence the morphological stability and solubility of potential materials without significantly lowering the triplet energy, a key consideration in the design of new host materials for blue OLEDs.

Polymeric and Supramolecular Assemblies Incorporating Oxadiazoles

The oxadiazole ring is a valuable component in the synthesis of advanced polymers and the construction of ordered supramolecular structures due to its rigidity, thermal stability, and specific electronic characteristics. nih.govresearchgate.net

Supramolecular Assemblies: The 1,2,4-oxadiazole moiety has also been successfully employed as a structural subunit in the creation of supramolecular assemblies, most notably in the field of liquid crystals. nih.govlifechemicals.com Liquid crystals are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. The rigid, planar structure of the oxadiazole ring can act as a mesogenic core, which is a key component that promotes the formation of these ordered, yet fluid, phases. The ability of the 1,2,4-oxadiazole ring to participate in specific intermolecular interactions, combined with its defined geometry, makes it a useful building block for designing molecules that self-assemble into liquid crystalline phases. nih.govlifechemicals.com The presence of the amine group in 2-(1,2,4-Oxadiazol-5-yl)propan-2-amine provides a site for hydrogen bonding, which could be exploited to direct the formation of specific, ordered supramolecular structures.

| Application Area | Key Property Conferred by 1,2,4-Oxadiazole | Example of Application | Reference |

| Polymers | High Thermal Stability, Rigidity | Heat-resistant polymers | nih.govpsu.edu |

| Supramolecular Assemblies | Rigid Mesogenic Core | Liquid crystals | nih.govlifechemicals.com |

This table summarizes the role of the 1,2,4-oxadiazole ring in advanced materials applications.

Future Research Directions and Emerging Paradigms

Innovations in Synthetic Methodologies for 2-(1,2,4,Oxadiazol-5-yl)propan-2-amine

The synthesis of 1,2,4-oxadiazoles traditionally involves the cyclization of O-acylamidoximes, which can be a time-consuming and challenging step, often requiring harsh conditions. nih.gov A process safety-driven synthetic strategy has been highlighted as crucial for the selection of thermally stable compounds in the route to similar molecules like 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, a positional isomer of the title compound. researchgate.net Future methodologies will likely focus on overcoming these limitations through novel approaches.

Flow chemistry is emerging as a transformative technology in organic synthesis, offering enhanced safety, reproducibility, and scalability. researchgate.netbeilstein-archives.org The application of continuous-flow systems to the synthesis of 1,2,4-oxadiazole (B8745197) derivatives has demonstrated significant advantages over conventional batch processes. beilstein-journals.org These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. researchgate.netbeilstein-journals.org

A multi-step continuous microreactor sequence can significantly shorten reaction times, from days to minutes, for the synthesis of bis-substituted 1,2,4-oxadiazoles. nih.gov This approach has been successfully applied to produce focused libraries of small molecule heterocycles. nih.gov Future research will likely focus on adapting these continuous-flow methods for the synthesis of 2-(1,2,4-Oxadiazol-5-yl)propan-2-amine, potentially enabling a more efficient and scalable production process. beilstein-journals.org The integration of in-line extraction and purification steps can further streamline the synthesis, providing the final product in high purity without the need for manual workup. beilstein-journals.org

Table 1: Comparison of Batch vs. Flow Synthesis for Oxadiazole Derivatives

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Limited | High |

| Safety | Handling of unstable intermediates can be hazardous | Improved safety due to small reaction volumes |

| Process Control | Difficult to control precisely | Precise control over parameters |

| Reproducibility | Can be variable | High |

Photocatalytic and electrosynthetic methods represent green and sustainable alternatives to traditional synthetic protocols. researchgate.netrsc.org These approaches often proceed under mild conditions and avoid the use of harsh reagents. researchgate.net Electrochemical synthesis, for instance, has been successfully employed for the generation of 1,2,4,5-tetrasubstituted imidazoles and 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.netrsc.org The development of similar electrochemical methods for the synthesis of this compound could offer a more environmentally benign and efficient route.

Recent advancements have shown that graphene oxide can act as a metal-free catalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, showcasing the potential of novel catalytic systems. nih.gov Future research may explore the use of photocatalysis and electrochemistry to facilitate the key cyclization step in the formation of the 1,2,4-oxadiazole ring of the target compound.

Integration of Artificial Intelligence and Machine Learning in Oxadiazole Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and materials science by accelerating the design and optimization of novel molecules. nih.govresearchgate.net For this compound and its derivatives, these computational tools can provide valuable insights into their chemical properties and biological activities.

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the biological activity of chemical compounds based on their molecular structure. nih.govresearchgate.net By developing robust and predictive 3D-QSAR models for oxadiazole derivatives, researchers can gain insights into the key structural features that influence their activity. nih.govresearchgate.net These models can be used to predict the reactivity and Structure-Activity Relationship (SAR) of novel this compound derivatives, guiding the design of more potent and selective compounds. nih.gov

Table 2: Key Parameters in Predictive 3D-QSAR Models for Oxadiazole Derivatives

| Parameter | Description |

|---|---|

| R²cv | Cross-validated correlation coefficient, indicating the predictive ability of the model. |

| R²pred | Predictive R-squared for the external test set, assessing the model's external predictability. |

| CoMFA | Comparative Molecular Field Analysis, uses steric and electrostatic fields. |

| CoMSIA | Comparative Molecular Similarity Indices Analysis, includes hydrophobic and hydrogen bond donor/acceptor fields. |

Expanding the Scope of Research Applications

The 1,2,4-oxadiazole motif is a versatile scaffold found in a wide range of biologically active compounds and functional materials. chim.itnih.gov Derivatives of 1,2,4-oxadiazole have shown promise as potential treatments for Alzheimer's disease, cancer, and as antifungal and nematicidal agents. nih.govnih.govmdpi.com

Future research on this compound and its derivatives will likely explore a broad spectrum of applications. Given the known antiproliferative activity of some 1,2,5-oxadiazoles containing a pyrrole group, investigating the anticancer potential of the target compound could be a fruitful area of research. mdpi.com Furthermore, the development of novel 1,2,4-oxadiazole derivatives as energetic materials highlights the diverse potential of this heterocyclic core. frontiersin.org The exploration of this compound in areas such as neurodegenerative diseases, infectious diseases, and materials science could lead to the discovery of new therapeutic agents and advanced materials.

Development of Chemical Probes for Biological Systems

The 1,2,4-oxadiazole moiety is a valuable scaffold in the development of chemical probes for interrogating biological systems. Its utility stems from its stable, aromatic nature and its capacity to act as a bioisostere for esters and amides, allowing for the mimicry of biological molecules. rjptonline.org While specific research on "this compound" as a chemical probe is not extensively documented in publicly available literature, the broader class of 1,2,4-oxadiazole derivatives has been successfully employed in the creation of sophisticated tools for molecular imaging and detection.

One significant area of application is in the development of probes for in-vivo imaging of pathological protein aggregates, such as β-amyloid plaques in Alzheimer's disease. rjptonline.orgresearchgate.net For instance, derivatives of 3,5-diphenyl-1,2,4-oxadiazole have been investigated as imaging agents for these plaques. rjptonline.org These probes are designed to bind to the target protein with high affinity and specificity, and they are often labeled with a radioisotope to enable detection by techniques like Positron Emission Tomography (PET). The general strategy involves incorporating a radionuclide, such as Fluorine-18, into the molecular structure of the 1,2,4-oxadiazole derivative.

Another innovative approach involves the use of 1,2,4-oxadiazoles in the design of fluorescent probes. A notable example is a ratiometric fluorescent probe for the detection of hypochlorous acid (HOCl) in living cells. nih.gov In this system, the 1,2,4-oxadiazole ring is not pre-existing but is formed in situ upon reaction with HOCl. This reaction triggers a change in the fluorescent properties of the molecule, allowing for the sensitive and selective detection of the analyte. nih.gov This demonstrates the utility of the 1,2,4-oxadiazole core as a stable and electronically active component of a dynamic sensor system.

The development of such probes often involves the strategic modification of the 1,2,4-oxadiazole scaffold to tune its properties for a specific biological target. Key parameters that are optimized include:

Binding Affinity and Selectivity: Modifications to the substituents on the oxadiazole ring can enhance the binding affinity and selectivity of the probe for its intended target.

Signaling Mechanism: The probe must be designed to produce a measurable signal upon binding to its target, whether it be a change in fluorescence, radioactivity, or another physical property.

Interactive Table: Examples of 1,2,4-Oxadiazole-Based Chemical Probes

| Probe Type | Target | Imaging Modality | Key Structural Feature |

|---|---|---|---|

| Amyloid Plaque Imaging Agent | β-amyloid plaques | PET | 3,5-diphenyl-1,2,4-oxadiazole core |

| Ratiometric Fluorescent Sensor | Hypochlorous acid (HOCl) | Fluorescence Microscopy | In situ formation of a 1,2,4-oxadiazole |

Exploration in Non-Traditional Material Applications

The unique electronic properties of the 1,2,4-oxadiazole ring make it an intriguing building block for the development of novel materials with non-traditional applications. rjptonline.org The heterocycle is known to be electron-deficient, a characteristic that can be harnessed in the design of materials for electronics and photonics. rjptonline.org While the specific application of "this compound" in this domain is not well-documented, the broader family of 1,2,4-oxadiazoles has been explored in several areas of material science.

One area of interest is the use of 1,2,4-oxadiazoles in the synthesis of organic scintillators and dyes. nih.gov Organic scintillators are materials that emit light upon exposure to ionizing radiation, and they find applications in radiation detection and medical imaging. The aromatic and electron-deficient nature of the 1,2,4-oxadiazole ring can contribute to the desired photophysical properties of these materials, such as high quantum yield and fast decay times.

Furthermore, the 1,2,4-oxadiazole moiety has been incorporated into polymers to create materials with specific thermal and electronic properties. The rigid and stable nature of the oxadiazole ring can enhance the thermal stability of polymers, making them suitable for high-temperature applications. The electron-withdrawing character of the ring can also be utilized to tune the electronic properties of conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The exploration of 1,2,4-oxadiazole-containing materials is an active area of research, with a focus on synthesizing new derivatives and characterizing their properties. The general approach involves the incorporation of the oxadiazole ring into a larger molecular or polymeric structure to impart specific functionalities.

Interactive Table: Potential Non-Traditional Applications of 1,2,4-Oxadiazole-Based Materials

| Application Area | Desired Property | Role of 1,2,4-Oxadiazole |

|---|---|---|

| Organic Scintillators | High fluorescence quantum yield, fast decay time | Contributes to the photophysical properties of the material |

| Dyestuffs | Color and stability | Acts as a chromophoric or auxochromic group |

| High-Performance Polymers | Thermal stability, mechanical strength | Provides a rigid and stable structural unit |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.